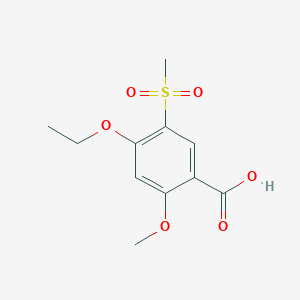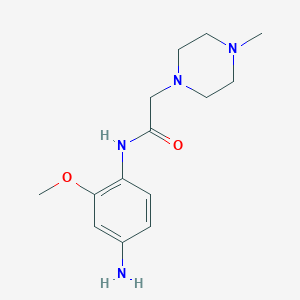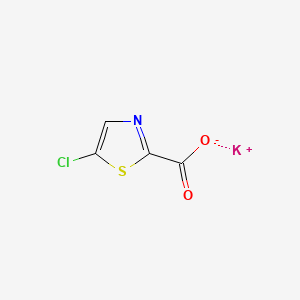
5-Chlorothiazole-2-carboxylic acid potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiazole-2-carboxylic acid;potassium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, with the carboxylic acid group being in the form of a potassium salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorothiazole-2-carboxylic acid;potassium salt typically involves the chlorination of thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. The resulting 5-chlorothiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chlorothiazole-2-carboxylic acid;potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Chlorothiazole-2-carboxylic acid;potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chlorothiazole-2-carboxylic acid;potassium salt involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
2-Chlorothiazole-4-carboxylic acid: Similar structure but with chlorine at a different position.
5-Chlorothiophene-2-carboxylic acid: A related compound with a thiophene ring instead of a thiazole ring.
Uniqueness
5-Chlorothiazole-2-carboxylic acid;potassium salt is unique due to its specific substitution pattern and the presence of a potassium salt form. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C4HClKNO2S |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
potassium;5-chloro-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2ClNO2S.K/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
Clave InChI |
VVFNLLCRCDAWKF-UHFFFAOYSA-M |
SMILES canónico |
C1=C(SC(=N1)C(=O)[O-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


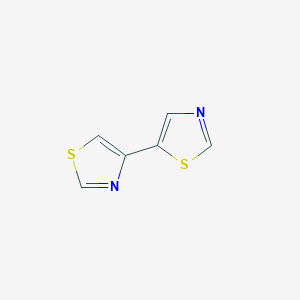
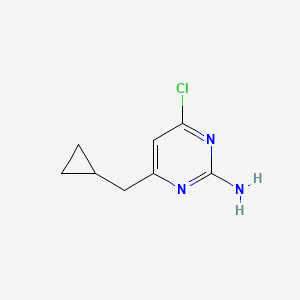

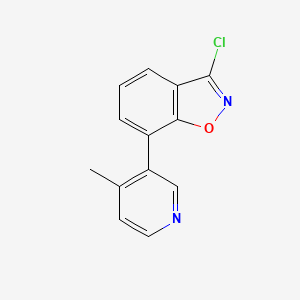
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)

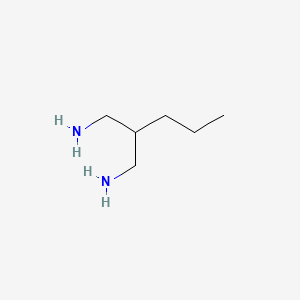
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)

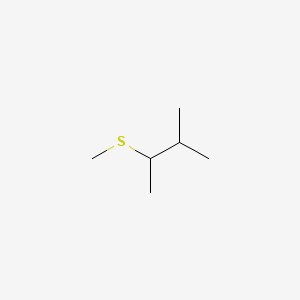
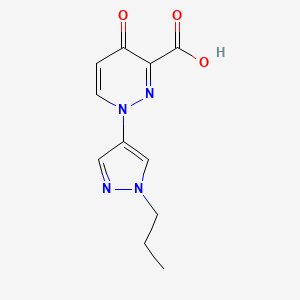
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
